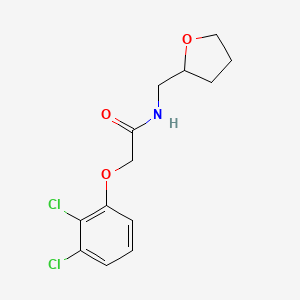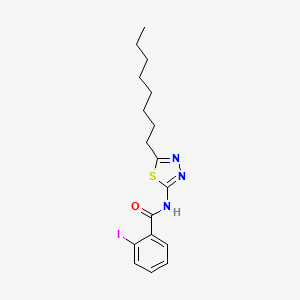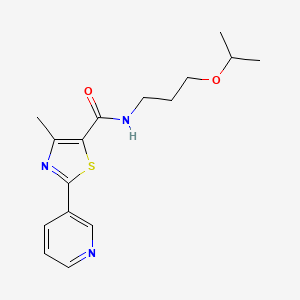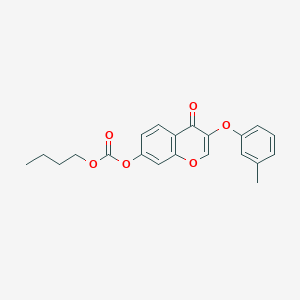![molecular formula C20H29N3O B4779631 2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4779631.png)
2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol
説明
2-[1-isobutyl-4-(8-quinolinylmethyl)-2-piperazinyl]ethanol, commonly known as IBQM, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological properties. The synthesis of IBQM has been achieved through various methods, and its mechanism of action has been elucidated through extensive research.
科学的研究の応用
IBQM has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of pharmacological activities, including antipsychotic, antidepressant, anxiolytic, and analgesic effects. IBQM has been used in various studies to investigate the mechanisms underlying these effects, including the modulation of neurotransmitter systems such as serotonin, dopamine, and norepinephrine. IBQM has also been used in studies investigating the roles of these neurotransmitter systems in various physiological and pathological conditions.
作用機序
The mechanism of action of IBQM has been elucidated through extensive research. IBQM acts as a potent antagonist of the serotonin 5-HT2A and 5-HT2C receptors, as well as the dopamine D2 receptor. It also has moderate affinity for the alpha-1 adrenergic receptor and the histamine H1 receptor. The antagonism of these receptors is thought to underlie the pharmacological effects of IBQM, including its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects
IBQM has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine in the prefrontal cortex and striatum, as well as increase the release of serotonin in the prefrontal cortex and hippocampus. IBQM has also been shown to decrease the release of norepinephrine in the prefrontal cortex and hippocampus. These effects are thought to underlie the antipsychotic, antidepressant, and anxiolytic effects of IBQM.
実験室実験の利点と制限
IBQM has several advantages for use in lab experiments. It has high potency and selectivity for its target receptors, allowing for precise manipulation of neurotransmitter systems. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, IBQM also has some limitations for use in lab experiments. It has been shown to have some off-target effects, including inhibition of the cytochrome P450 enzymes. It also has some potential for abuse, as it has been shown to have reinforcing effects in animal models.
将来の方向性
There are several future directions for research on IBQM. One area of interest is the development of more selective and potent analogs of IBQM, which could be used to further elucidate the mechanisms underlying its pharmacological effects. Another area of interest is the investigation of the potential therapeutic applications of IBQM in various psychiatric and neurological disorders, including schizophrenia, depression, and anxiety disorders. Additionally, there is potential for the use of IBQM in combination with other drugs to enhance its therapeutic effects and reduce its potential for abuse.
特性
IUPAC Name |
2-[1-(2-methylpropyl)-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-16(2)13-23-11-10-22(15-19(23)8-12-24)14-18-6-3-5-17-7-4-9-21-20(17)18/h3-7,9,16,19,24H,8,10-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKTLINJHZYTANH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=CC=CC3=C2N=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24797851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-[1-Isobutyl-4-(quinolin-8-ylmethyl)piperazin-2-yl]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(3,5-dichlorophenyl)-2-[(2,5-dichlorophenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4779573.png)
![8-(4-ethyl-1-piperazinyl)-2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B4779587.png)
![3-butoxy-N-{[(2-fluorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4779590.png)
![methyl 3-(5-{[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4779591.png)



![N-[5-(sec-butylthio)-1,3,4-thiadiazol-2-yl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B4779625.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl [(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4779629.png)
![methyl (3-methyl-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B4779638.png)
![N-[2-(2-chlorophenoxy)ethyl]-3-iodobenzamide](/img/structure/B4779644.png)
![2-[(2-methoxyethyl)thio]-N-4-pyridinylbenzamide](/img/structure/B4779656.png)
